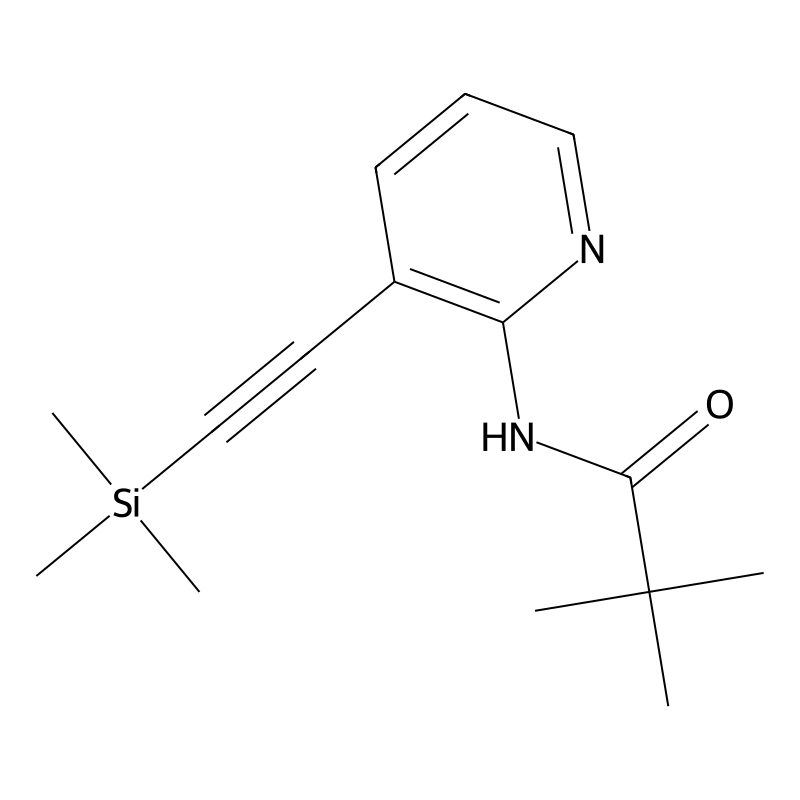2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide is a synthetic compound with the chemical formula and a CAS number of 499193-46-3. This compound features a unique structure characterized by a propionamide functional group attached to a dimethyl and a trimethylsilanylethynyl-pyridin moiety. Its molecular structure includes a pyridine ring, which is known for its role in various biological activities and its presence in many pharmaceuticals.
- Potential skin and eye irritant: Amides can be irritating to the skin and eyes.
- Potential respiratory irritant: The trimethylsilyl group might release volatile silane derivatives if the molecule decomposes, causing respiratory irritation.
Organic Synthesis
The presence of the alkyne (ethynyl) group suggests N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide may be a useful building block in organic synthesis. Ethynyl groups can participate in various coupling reactions to form complex molecules . The trimethylsilyl (TMS) group might serve as a protecting group for the alkyne functionality, allowing for selective modification at other sites in the molecule .
Medicinal Chemistry
The pyridyl ring is a common core structure found in many biologically active molecules . Further research would be needed to determine if N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide exhibits any specific biological activity or if it can be modified to target particular diseases.
Material Science
The combination of aromatic (pyridyl), alkyne, and amide functionalities in N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide suggests potential applications in material science. Aromatic and alkyne groups can participate in π-π stacking interactions and self-assembly processes, which are important for the design of functional materials . The amide group can influence the solubility and overall properties of the molecule.
The reactivity of 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide stems from its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the trimethylsilanylethynyl group may participate in nucleophilic substitution reactions, potentially allowing for further derivatization or functionalization.
Synthesis of 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide can be achieved through several methods, typically involving:
- Formation of the Propionamide: This can be done by reacting a suitable amine with a propionic acid derivative.
- Introduction of the Trimethylsilanylethynyl Group: This step often involves coupling reactions, such as Sonogashira coupling, where an ethynyl derivative is reacted with a pyridine derivative in the presence of palladium catalysts.
- Dimethylation: The dimethyl group can be introduced via alkylation reactions using methyl iodide or other methylating agents.
The primary applications of 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide are likely in the fields of medicinal chemistry and materials science. It may serve as a precursor for developing new pharmaceuticals or as a reagent in organic synthesis due to its unique structural features.
Interaction studies involving 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide would typically focus on its binding affinity to biological targets such as receptors or enzymes. Such studies could be conducted using techniques like surface plasmon resonance or isothermal titration calorimetry to determine how effectively this compound interacts with specific biomolecules.
Several compounds share structural similarities with 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,2-Dimethyl-N-(5-trimethylsilanylethynyl-pyridin-2-yl)-propionamide | Similar propionamide structure | Different position of the trimethylsilanylethynyl group |
| N-(3-trimethylsilanylethynyl)pyridin-2-carboxamide | Contains a carboxamide instead of propionamide | May exhibit different biological activities |
| 4-Trialkylsilyl-pyridine derivatives | Varied alkyl groups on the nitrogen | Potentially different solubility and reactivity profiles |
These compounds highlight the unique positioning of the trimethylsilanylethynyl group in 2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide compared to others. The choice of substituents and their positions on the pyridine ring can significantly influence both chemical behavior and biological activity.








